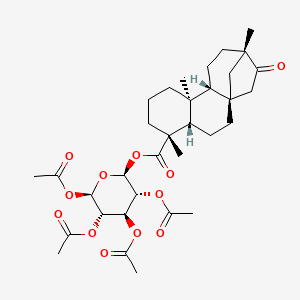
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate is a complex organic compound with the molecular formula C33H46O12 and a molecular weight of 634.71 g/mol It is a derivative of isosteviol, a diterpenoid compound derived from steviol glycosides found in the Stevia plant
Preparation Methods
The synthesis of Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate involves multiple steps. The starting material, isosteviol, undergoes a series of chemical reactions to introduce the methyl acyl and beta-D-glucuronide groups. The final step involves the acetylation of the hydroxyl groups to form the triacetate derivative . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various cellular processes . For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses .
Comparison with Similar Compounds
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate can be compared with other similar compounds, such as:
Isosteviol Acyl-Beta-D-glucuronide: This compound is a metabolite of isosteviol and shares similar structural features.
Dihydroisosteviol: This compound is a reduced form of isosteviol and exhibits some similar biological activities.
The uniqueness of this compound lies in its specific chemical modifications, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C33H46O12 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C33H46O12/c1-17(34)40-24-25(41-18(2)35)27(43-20(4)37)44-28(26(24)42-19(3)36)45-29(39)32(7)12-8-11-31(6)21(32)10-14-33-15-23(38)30(5,16-33)13-9-22(31)33/h21-22,24-28H,8-16H2,1-7H3/t21-,22-,24-,25-,26+,27-,28-,30-,31+,32+,33-/m0/s1 |
InChI Key |
ZLGNXKZIXUXIQR-LDERPWCQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@@]45[C@H]3CC[C@@](C4)(C(=O)C5)C)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)(C(=O)C5)C)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


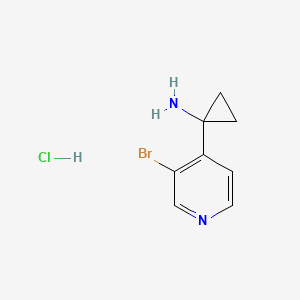
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
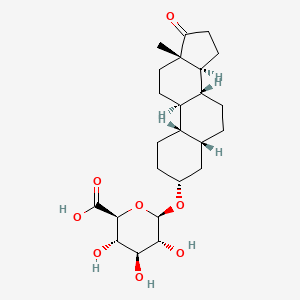
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
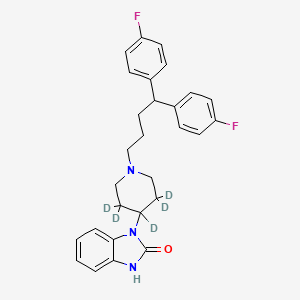
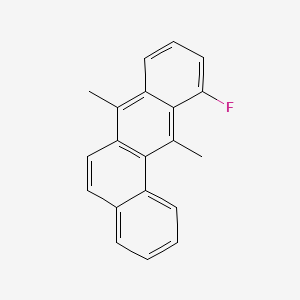
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
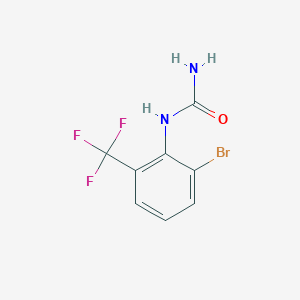
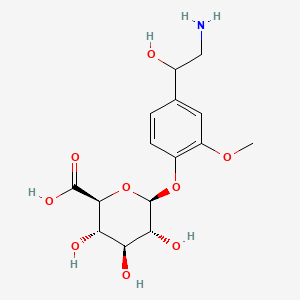
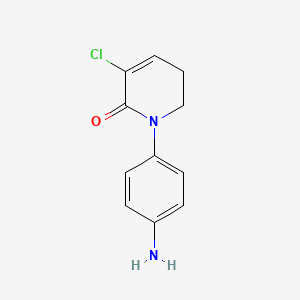
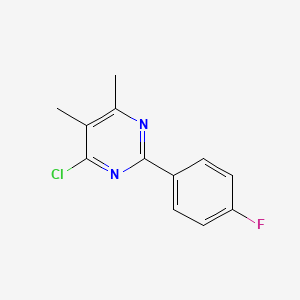
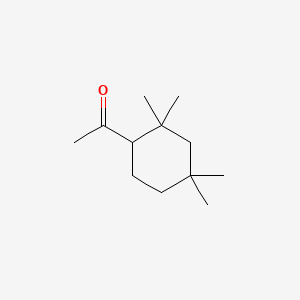
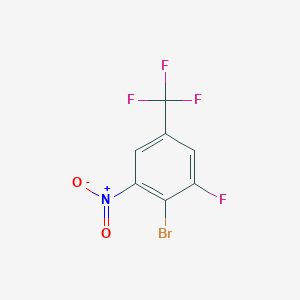
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
